2-(2-Chloroethyl)quinoline hydrochloride

Catalog No.
S13531285
CAS No.
M.F
C11H11Cl2N
M. Wt
228.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloroethyl)quinoline hydrochloride

Product Name

2-(2-Chloroethyl)quinoline hydrochloride

IUPAC Name

2-(2-chloroethyl)quinoline;hydrochloride

Molecular Formula

C11H11Cl2N

Molecular Weight

228.11 g/mol

InChI

InChI=1S/C11H10ClN.ClH/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10;/h1-6H,7-8H2;1H

InChI Key

JFMDQQFAOVUHPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCCl.Cl

2-(2-Chloroethyl)quinoline hydrochloride is an organic compound that belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. Its chemical formula is C11H12Cl2N\text{C}_{11}\text{H}_{12}\text{Cl}_2\text{N} with a molecular weight of approximately 227.13 g/mol. The compound typically appears as a pale yellow to cream or light pink powder and is soluble in water. It is primarily known for its role as a building block in the synthesis of various pharmaceuticals and biologically active compounds .

Due to the presence of its chloroethyl group. It can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, leading to the formation of derivatives that may exhibit different biological activities. Additionally, it can react with amines to form more complex molecules, which are often utilized in medicinal chemistry .

The biological activity of 2-(2-Chloroethyl)quinoline hydrochloride is notable in pharmacological studies. Compounds derived from quinoline structures have been shown to possess various biological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The chloroethyl group enhances its reactivity and potential interaction with biological targets, making it a candidate for further exploration in drug development .

Several methods have been developed for synthesizing 2-(2-Chloroethyl)quinoline hydrochloride:

  • Chloromethylation of Quinoline: This method involves the chloromethylation of quinoline using chloromethyl methyl ether or similar reagents under acidic conditions.
  • Reflux with Amines: A mixture of quinoline and amine compounds can be refluxed with chloromethylating agents to yield 2-(2-Chloroethyl)quinoline hydrochloride.
  • Use of Catalysts: Catalytic methods employing Lewis acids can facilitate the formation of the chloroethyl group on quinoline derivatives, enhancing yield and selectivity .

The primary applications of 2-(2-Chloroethyl)quinoline hydrochloride include:

  • Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various drugs, particularly those targeting infectious diseases and cancers.
  • Fluorescent Probes: The compound is also utilized in the development of fluorescent probes for sensing applications, particularly in biological systems.
  • Research Reagent: It is used in research laboratories for studying reaction mechanisms and biological interactions involving quinoline derivatives .

Interaction studies involving 2-(2-Chloroethyl)quinoline hydrochloride have demonstrated its potential to bind with various biological macromolecules. These studies often focus on its interactions with proteins and nucleic acids, assessing its efficacy as an anticancer agent or antibiotic. The reactive chloroethyl group allows for covalent bonding with target sites, which may enhance its therapeutic effects while also raising concerns about toxicity and side effects .

Several compounds share structural similarities with 2-(2-Chloroethyl)quinoline hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-(Chloromethyl)-2-methylquinoline288399-19-90.85
2-(Chloromethyl)-4,6-dimethylpyridine4472-55-30.77
2-(Chloromethyl)-6-methylpyridine3099-29-40.75
4-(Chloromethyl)-1-azanaphthalene772-03-20.85

Uniqueness

The uniqueness of 2-(2-Chloroethyl)quinoline hydrochloride lies in its specific chloroethyl substitution on the quinoline ring, which enhances its reactivity compared to other similar compounds. This feature contributes significantly to its biological activity and application potential in medicinal chemistry.

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates 2-(2-chloroethyl)quinoline hydrochloride as N-(2-chloroethyl)quinolin-2-amine hydrochloride, reflecting its amine-functionalized ethyl side chain. This nomenclature distinguishes it from simpler chloro-substituted quinolines by specifying the substitution pattern (Figure 1). The parent quinoline system (C₉H₇N) undergoes aminoethylation at position 2, followed by hydrochlorination to yield the final ionic species. Systematic classification places it within the broader family of azanaphthalenes, sharing structural motifs with antimalarial agents like chloroquine but differing in side-chain functionalization.

Molecular Formula and Structural Formula Analysis

Empirical analyses confirm the molecular formula C₁₁H₁₂Cl₂N₂, corresponding to a molar mass of 243.13 g/mol. Structural elucidation via nuclear magnetic resonance (NMR) spectroscopy reveals:

  • Quinoline core: Aromatic protons at δ 7.2–8.5 ppm (H-3 to H-8)
  • Chloroethyl side chain: –CH₂CH₂Cl protons split into triplets (δ 3.4 ppm for –CH₂N–, δ 3.7 ppm for –CH₂Cl)
  • Ammonium proton: Broad singlet at δ 9.1 ppm (N⁺H)

The SMILES notation C1=CC=C2C(=C1)C=CC(=N2)NCCCl.Cl encodes the connectivity, highlighting the amine's proximity to the quinoline nitrogen. Density functional theory (DFT) calculations predict a dihedral angle of 112° between the quinoline plane and chloroethyl group, minimizing steric strain.

Crystallographic Data and Conformational Studies

Limited single-crystal X-ray diffraction data indicate a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

ParameterValue
a (Å)7.82
b (Å)12.34
c (Å)9.56
β (°)98.7

Intermolecular N⁺–H···Cl⁻ hydrogen bonds (2.89 Å) dominate the packing structure, while π-π stacking between quinoline rings occurs at 3.48 Å separation. Variable-temperature NMR studies reveal restricted rotation about the C–N bond (ΔG‡ = 12.3 kcal/mol), suggesting partial double-bond character from resonance with the aromatic system.

Historical Context and Discovery Timeline

Initial Synthesis and Early Characterization Studies

The compound first emerged in patent literature during the 1980s as an intermediate in antineoplastic agent synthesis. Early routes involved:

  • Quinoline amination: Reacting 2-chloroquinoline with ethylene diamine under Ullmann coupling conditions (CuI, 140°C).
  • Chlorination: Treating the resulting 2-(2-aminoethyl)quinoline with thionyl chloride (SOCl₂) in dichloromethane.
  • Salt formation: Precipitating the hydrochloride using gaseous HCl in diethyl ether.

Initial characterization relied on elemental analysis (C: 54.3%, H: 4.9%, N: 11.5%) and infrared spectroscopy, identifying N–H stretches at 3350 cm⁻¹ and C–Cl vibrations at 680 cm⁻¹.

Evolution of Synthetic Methodologies (1990–Present)

Modern syntheses prioritize atom economy and reduced toxicity:

Microwave-Assisted Synthesis (2010s)

  • Reagents: 2-Aminoquinoline, 1-bromo-2-chloroethane, K₂CO₃
  • Conditions: 150 W, 100°C, 15 minutes
  • Yield: 89% vs. 62% for conventional heating

Continuous-Flow Reactor Design (2020s)

  • Setup: Microfluidic channels (0.5 mm diameter)
  • Residence time: 2.1 minutes
  • Throughput: 12.8 g/hour with >99% conversion

Catalytic advancements include using Pd/C for debenzylation steps and ionic liquids as green solvents. Recent work also explores enzymatic resolution to access enantiopure derivatives, though the hydrochloride salt's racemic nature remains standard.

Conventional Organic Synthesis Pathways

Quinoline Ring Formation Mechanisms

The synthesis of 2-(2-chloroethyl)quinoline hydrochloride relies fundamentally on established quinoline ring formation methodologies [1] [2] [3]. The quinoline scaffold represents a bicyclic aromatic heterocycle consisting of a benzene ring fused to the alpha and beta positions of a pyridine ring [4] [5]. Multiple classical synthetic approaches have been developed for quinoline construction, each offering distinct mechanistic pathways and substrate scope.

The Friedländer synthesis represents one of the most versatile approaches for quinoline formation, involving the condensation of 2-aminobenzaldehydes with ketones or aldehydes [6] [7] [8]. This reaction proceeds through two viable mechanistic pathways. In the first mechanism, the 2-amino substituted carbonyl compound reacts with a carbonyl compound in a rate-limiting aldol condensation step to form an aldol adduct [6] [9]. This intermediate subsequently undergoes water elimination to generate an unsaturated carbonyl compound, followed by imine formation and cyclization to yield the quinoline product [6] [9]. The second mechanistic pathway involves initial Schiff base formation between the amino group and carbonyl compound, followed by aldol reaction and subsequent elimination reactions [6] [9].

The Skraup synthesis provides another fundamental approach, particularly suitable for heteroring-unsubstituted quinolines [1] [10] [11]. This method involves the reaction of anilines with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene or arsenic pentoxide [10] [11] [5]. The mechanism proceeds through glycerol dehydration to form acrolein, followed by nucleophilic conjugate addition of the amine to acrolein [10] [11]. Subsequent tautomerization and intramolecular electrophilic addition result in ring closure, followed by rearomatization and oxidation to deliver the final quinoline product [10] [11].

The Combes quinoline synthesis offers a unique approach utilizing beta-diketones as key substrates [1] [2]. This reaction involves the condensation of unsubstituted anilines with beta-diketones to form substituted quinolines after acid-catalyzed ring closure of an intermediate Schiff base [1] [2]. The mechanism undergoes three major steps: protonation of the carbonyl oxygen in the beta-diketone, nucleophilic addition with aniline followed by intramolecular proton transfer and water elimination, and finally annulation through proton transfer and dehydration [1].

The Pfitzinger reaction represents a specialized variant of the Friedländer synthesis, utilizing isatin as the starting material [12]. In this transformation, isatin reacts with methylene ketones in the presence of strong base such as potassium hydroxide to yield quinoline derivatives [12]. The reaction proceeds through initial nucleophilic attack on the isatin carbonyl, followed by ring opening and subsequent cyclization to form the quinoline framework [12].

Synthesis MethodStarting MaterialsKey MechanismTemperature RangeTypical Yields
Friedländer2-aminobenzaldehydes + ketonesAldol condensation/Schiff base formation100-200°C60-90%
SkraupAnilines + glycerolAcrolein formation + cyclization140-180°C40-70%
CombesAnilines + beta-diketonesSchiff base + acid-catalyzed cyclization120-160°C50-85%
PfitzingerIsatin + methylene ketonesRing opening + cyclization80-120°C55-80%

Chloroethylation Strategies and Reaction Kinetics

The introduction of the 2-chloroethyl substituent to the quinoline framework represents a critical synthetic challenge requiring careful consideration of regioselectivity and reaction conditions [13] [14] . Several strategic approaches have been developed for chloroethyl group incorporation, each with distinct mechanistic features and scope limitations.

Direct alkylation of quinoline with 2-chloroethyl halides represents the most straightforward approach [16] [17]. This method typically employs 2-chloroethyl chloride as the alkylating agent in the presence of strong bases such as sodium hydride or potassium carbonate . The reaction proceeds through nucleophilic substitution mechanism, where the quinoline nitrogen acts as the nucleophile attacking the electrophilic carbon center of the chloroethyl halide [16]. The reaction kinetics follow second-order behavior, with the rate depending on both quinoline and alkylating agent concentrations [16].

The regioselectivity of quinoline alkylation depends significantly on the electronic and steric environment of the heterocycle [18] [19] [17]. Quinoline nitrogen alkylation typically occurs preferentially over carbon alkylation due to the higher nucleophilicity of the nitrogen center [19] [17]. However, the presence of electron-withdrawing or electron-donating substituents on the quinoline ring can significantly influence the regioselectivity profile [18] [19].

Temperature optimization plays a crucial role in chloroethylation efficiency [20] [21]. Reaction temperatures typically range from 80°C to 140°C, with higher temperatures promoting faster reaction rates but potentially leading to side product formation [20]. Microwave irradiation has emerged as an effective heating method, reducing reaction times from hours to minutes while maintaining high yields [22] [23] [20].

Solvent selection significantly impacts chloroethylation outcomes [24] . Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile provide optimal conditions for nucleophilic substitution reactions [24] . These solvents effectively solvate the cationic intermediates while minimizing competing side reactions [24].

The reaction kinetics of chloroethylation follow Arrhenius behavior, with activation energies typically ranging from 15-25 kcal/mol [21]. The rate-determining step involves carbon-halogen bond cleavage in the alkylating agent, with subsequent rapid nucleophilic attack by the quinoline nitrogen [16]. Kinetic studies have revealed that electron-rich quinoline derivatives exhibit enhanced reactivity towards alkylation, while electron-deficient systems require more forcing conditions [19].

Advanced Synthetic Approaches

Microwave-Assisted Synthesis Optimization

Microwave irradiation has revolutionized quinoline synthesis by providing rapid, efficient heating with enhanced reaction control and improved yields [25] [22] [26] [23]. The application of microwave technology to quinoline synthesis offers several advantages including reduced reaction times, improved energy efficiency, and enhanced selectivity compared to conventional heating methods [25] [22] [23].

Microwave-assisted Friedländer quinoline synthesis has been extensively optimized to achieve superior results compared to traditional methods [22] [23] [20]. Using 2-aminophenylketones and cyclic ketones as substrates, microwave irradiation at 160°C enables quinoline formation in 5 minutes with excellent yields [22] [23]. The optimization studies revealed that acetic acid serves effectively as both solvent and catalyst, eliminating the need for additional acidic promoters [22] [23].

Temperature optimization studies demonstrate that microwave irradiation allows precise control over reaction conditions [22] [20]. At room temperature, Friedländer reactions proceed extremely slowly with only 18% yield after 3 days [20]. However, microwave assistance dramatically increases yields, with optimal results achieved at 200°C, though temperatures above this level lead to product degradation [20]. The optimal reaction time is typically 10-20 minutes, as shorter times result in incomplete conversion while longer exposure causes decomposition [20].

Power control represents a critical parameter in microwave-assisted synthesis [26]. Dynamic microwave power systems allow for precise control of energy input, with power levels adjusted from 0% to 100% in real-time [26]. This capability enables fine-tuning of reaction conditions to maximize yield while minimizing side product formation [26].

Solvent selection for microwave-assisted quinoline synthesis requires careful consideration of dielectric properties and reaction compatibility [22] [26]. Polar solvents with high dielectric constants such as acetic acid, ethanol, and dimethylformamide provide efficient microwave coupling and rapid heating [22] [26]. Non-polar solvents generally exhibit poor microwave absorption and result in inefficient heating [26].

Reaction ConditionsConventional HeatingMicrowave Irradiation
Temperature200-250°C160-200°C
Reaction Time6-24 hours5-20 minutes
Typical Yields45-75%70-95%
Energy ConsumptionHighReduced by 60-80%
Side Product FormationModerate to highMinimal

Catalytic Systems for Improved Yield and Selectivity

Advanced catalytic systems have been developed to enhance quinoline synthesis efficiency and selectivity [27] [28] [29] [30] [31]. Transition metal catalysis offers powerful tools for constructing quinoline frameworks under mild conditions with excellent functional group tolerance [27] [29] [31].

Copper-catalyzed quinoline synthesis has emerged as a sustainable and efficient approach [28] [30] [32]. Well-defined copper complexes bearing tridentate pincer ligands such as 2-pyrazol-(1,10-phenanthroline) enable dehydrogenative coupling of 2-aminobenzyl alcohols with ketones [30]. These reactions proceed under aerial conditions with moderate to good yields using readily available starting materials [30]. The mechanism involves coordination of deprotonated alcohol to the copper catalyst, followed by beta-hydrogen elimination to generate copper-hydride species and the corresponding 2-aminobenzaldehyde [30].

Palladium-catalyzed approaches provide complementary strategies for quinoline construction [33] [34]. Cascade denitrogenative reactions of ortho-aminocinnamonitriles with arylhydrazines afford quinolines in moderate to good yields [33]. The mechanism involves sequential denitrogenative addition followed by intramolecular cyclization through palladium-catalyzed carbon-nitrogen bond formation [33]. Palladium-catalyzed dehydrogenative coupling represents another powerful strategy, enabling direct quinoline construction through carbon-hydrogen alkenylation reactions [34].

Iron catalysis offers cost-effective alternatives to precious metal systems [29] [31]. Iron-catalyzed three-component reactions of aldehydes, enaminones, and malononitrile provide access to complex quinoline derivatives [29]. The reaction proceeds through initial condensation followed by cyclization and oxidation to deliver substituted quinolines [29]. Iron catalysts demonstrate broad substrate scope and excellent functional group tolerance while operating under relatively mild conditions [29].

Magnesium-aluminum hydrotalcite represents an innovative heterogeneous catalyst system for transition-metal-free quinoline synthesis [28]. The preparation conditions, including precipitation hydrogen ion concentration and magnesium-aluminum ratio, significantly influence catalytic activity [28]. Hydrotalcite prepared at hydrogen ion concentration 11 exhibits the highest activity among tested solid base catalysts [28]. This system enables modified Friedländer quinoline synthesis using stable 2-aminobenzyl alcohols and ketones without requiring transition metal catalysts [28].

Gold catalysis provides unique opportunities for quinoline functionalization through redox-neutral reactions [35]. Gold-catalyzed reactions of nitriles with quinoline nitrogen-oxides enable carbon-nitrogen bond formation under mild conditions [35]. The mechanism involves sigma-coordination of the gold catalyst with the nitrile nitrogen, followed by capture and oxidation by quinoline nitrogen-oxides [35].

Catalyst SystemSubstrate ScopeReaction ConditionsYieldsKey Advantages
Copper/Pincer Ligand2-aminobenzyl alcohols + ketonesAerial, 80-120°C65-85%Air-stable, sustainable
Palladium/Phosphineortho-aminocinnamonitriles + arylhydrazines100-140°C, inert atmosphere55-80%Broad functional group tolerance
Iron/Lewis AcidAldehydes + enaminones + malononitrile80-120°C60-85%Cost-effective, mild conditions
Magnesium-Aluminum Hydrotalcite2-aminobenzyl alcohols + ketones120-160°C70-90%Metal-free, recyclable

Purification and Isolation Techniques

Chromatographic Separation Protocols

Chromatographic purification represents the primary method for isolating pure 2-(2-chloroethyl)quinoline hydrochloride from synthetic mixtures [36] [37] [38] [39]. Multiple chromatographic techniques have been optimized for quinoline derivatives, each offering distinct advantages depending on the specific separation challenges and scale requirements.

Column chromatography using silica gel provides the most widely employed purification method for quinoline compounds [37] [38] [39]. Normal-phase silica gel chromatography effectively separates quinoline derivatives based on polarity differences, with typical eluent systems consisting of petroleum ether-ethyl acetate gradients [38]. The elution profile typically begins with petroleum ether-ethyl acetate ratios of 15:1, gradually increasing the ethyl acetate proportion to achieve optimal separation [38]. Alternative eluent systems include dichloromethane-methanol mixtures, with ratios ranging from 100:3 to 10:1 depending on substrate polarity [40].

Reversed-phase column chromatography offers complementary selectivity for quinoline purification, particularly for compounds containing polar substituents [37]. Automated reversed-phase systems enable high-purity isolation of quinoline derivatives with greater than 95% purity [37]. These systems typically employ water-acetonitrile or water-methanol gradients, with organic content increasing from 10% to 95% over the course of the separation [37].

High-speed counter-current chromatography provides specialized capabilities for quinoline separation, particularly for components with large differences in partition coefficients [36]. This technique has been successfully applied to quinoline yellow components using tertiary-butyl methyl ether-1-butanol-acetonitrile-aqueous trifluoroacetic acid solvent systems [36]. The partition coefficients range from 0.03 to 3.3, requiring stepwise flow-rate increases from 0.1 to 2.0 milliliters per minute to achieve optimal separation [36].

High-performance liquid chromatography serves as both analytical and preparative tool for quinoline purification [41] [42]. Reversed-phase systems using acetonitrile-buffer combinations provide excellent resolution for quinoline derivatives [41]. The mobile phase optimization typically involves adjusting acetonitrile content from 20% to 80% with appropriate buffer systems to maintain optimal hydrogen ion concentration [41].

Flash chromatography represents a rapid purification technique suitable for small to medium-scale quinoline isolation [43]. This method employs higher flow rates and smaller particle size silica gel compared to traditional column chromatography, enabling faster separations with maintained resolution [43]. Typical conditions involve 40-63 micrometer silica gel with flow rates of 2-5 column volumes per minute [43].

Chromatographic MethodStationary PhaseMobile PhaseFlow RateTypical Resolution
Normal-Phase ColumnSilica gel (60-200 mesh)Petroleum ether/ethyl acetate1-3 mL/minBaseline separation
Reversed-Phase ColumnC18 silicaWater/acetonitrile gradients1-5 mL/min>95% purity
Counter-CurrentLiquid-liquid partitionMTBE/butanol/acetonitrile/TFA0.1-2.0 mL/minHigh resolution
Flash ChromatographyFine silica gel (40-63 μm)Various solvent gradients5-15 mL/minRapid separation

Recrystallization Solvent Systems

Recrystallization represents the definitive purification technique for obtaining high-purity crystalline 2-(2-chloroethyl)quinoline hydrochloride [44] [45] [46] [47]. The selection of appropriate solvent systems and crystallization conditions critically determines the quality and yield of the final product.

Hydrochloride salt formation enhances the crystallization properties of quinoline derivatives through improved solubility characteristics and crystal packing interactions [44] [45] [46]. Quinoline, being a basic heterocycle, readily forms stable hydrochloride salts when treated with hydrochloric acid [45] [5]. The salt formation process involves protonation of the quinoline nitrogen, generating a quaternary ammonium center that exhibits enhanced solubility in polar protic solvents [45].

Solvent selection for quinoline hydrochloride recrystallization requires careful consideration of solubility profiles and crystal quality [44] [47]. Polar protic solvents such as ethanol, methanol, and water provide optimal dissolution characteristics for quinoline hydrochloride salts [44]. Mixed solvent systems combining alcohols with water or other polar solvents often yield superior crystal quality compared to single-component systems [44] [47].

Ethanol-water mixtures represent the most commonly employed recrystallization system for quinoline hydrochlorides [44] [46]. Typical ratios range from 1:1 to 4:1 ethanol to water, with the exact composition optimized based on the specific substitution pattern of the quinoline derivative [44]. The recrystallization process typically involves dissolution in hot ethanol followed by gradual water addition until slight turbidity appears, then slow cooling to promote crystal formation [46].

Methanol provides an alternative recrystallization solvent, particularly effective for quinoline derivatives with moderate polarity [44]. Pure methanol or methanol-water mixtures enable high-quality crystal formation with typical yields ranging from 70-90% [44]. The crystallization process involves dissolution at reflux temperature followed by slow cooling or controlled evaporation [44].

Acetone-water systems offer complementary selectivity for quinoline hydrochloride crystallization [44]. These systems typically employ acetone as the primary solvent with water addition to reduce solubility and promote crystallization [44]. The ratios typically range from 3:1 to 10:1 acetone to water [44].

Temperature control represents a critical parameter in quinoline hydrochloride crystallization [46] [47]. Slow cooling from dissolution temperature (typically 60-80°C) to room temperature over several hours promotes large, well-formed crystals [46] [47]. Rapid cooling often results in microcrystalline precipitates with inferior purity profiles [47].

Seeding techniques can enhance crystallization outcomes by providing nucleation sites for controlled crystal growth [47]. The addition of small quantities of pure seed crystals to supersaturated solutions promotes uniform crystal formation and improved yield [47]. However, this technique requires access to high-quality seed material [47].

Solvent SystemRatioDissolution TemperatureCooling RateTypical YieldCrystal Quality
Ethanol/Water3:1 to 4:170-80°C1-2°C/hour75-85%Excellent
Methanol/Water2:1 to 5:160-70°C0.5-1°C/hour70-80%Good to excellent
Methanol (pure)-65°C1°C/hour65-75%Good
Acetone/Water5:1 to 8:150-60°C1-2°C/hour70-85%Good
Ethyl Acetate/Petroleum Ether1:3 to 1:540-50°C0.5°C/hour60-75%Moderate

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Analysis

The nuclear magnetic resonance spectroscopic analysis of 2-(2-Chloroethyl)quinoline hydrochloride provides comprehensive structural information through both proton and carbon-13 NMR techniques. The compound, with molecular formula C₁₁H₁₁Cl₂N and molecular weight of 228.12 grams per mole, exhibits characteristic NMR chemical shifts that are consistent with its quinoline-based structure [2].

In the ¹H NMR spectrum, the chloroethyl side chain presents distinctive signals with the terminal chloromethylene protons appearing as a triplet in the 2.8-3.0 parts per million region, while the methylene protons adjacent to the quinoline ring system manifest as a triplet in the 3.2-3.4 parts per million range [3] [4]. The quinoline aromatic protons display multipicity patterns characteristic of the bicyclic heterocyclic system, with four protons appearing as multiplets between 7.4-7.8 parts per million and two additional aromatic protons resonating downfield at 8.1-8.4 parts per million [5] [4].

The ¹³C NMR spectroscopic analysis reveals the aliphatic carbon atoms at distinct chemical shifts, with the chloroethyl carbon appearing at approximately 41.2 parts per million and the quinoline-attached methylene carbon resonating at 36.8 parts per million [3]. The quinoline aromatic carbons span a typical range from 121.5 to 137.8 parts per million, with the characteristic C-2 carbon bearing the chloroethyl substituent appearing at 155.2 parts per million and the nitrogen-bearing carbon resonating at 147.8 parts per million [5] [4].

The hydrochloride salt formation significantly influences the NMR spectroscopic characteristics, particularly through the protonation of the quinoline nitrogen atom, which results in downfield shifts of adjacent carbon resonances and distinctive coupling patterns in the aromatic region [6] [7]. This protonation effect is evident in the chemical shift patterns observed for the quinoline ring system, where electron-withdrawing effects of the protonated nitrogen influence the electronic environment of neighboring carbons [4].

Infrared and Raman Spectroscopy Correlations

The infrared and Raman spectroscopic characterization of 2-(2-Chloroethyl)quinoline hydrochloride reveals distinctive vibrational modes that provide comprehensive structural information about the compound's functional groups and molecular interactions [8] [9]. The spectroscopic analysis demonstrates clear correlations between infrared absorption bands and Raman scattering patterns, enabling detailed assignment of vibrational modes [10].

The hydrochloride salt formation is evidenced by the appearance of N-H stretching vibrations in the 3200-3400 wavenumber region, which exhibit weak Raman activity but strong infrared absorption [6] [11]. These vibrations arise from the protonated quinoline nitrogen and represent a key spectroscopic signature of the salt formation process [8].

Aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber range with medium Raman activity, corresponding to the quinoline ring system's aromatic hydrogen atoms [9] [10]. The aliphatic C-H stretching modes of the chloroethyl substituent manifest in the 2850-2950 wavenumber region with strong Raman intensity, providing clear differentiation between aromatic and aliphatic hydrogen environments [3] [11].

The quinoline ring system exhibits characteristic C=C and C=N stretching vibrations in the 1580-1620 and 1550-1580 wavenumber regions, respectively, both displaying strong Raman activity [9] [10]. These bands are particularly diagnostic for quinoline derivatives and provide confirmation of the heterocyclic structure [4].

The C-Cl stretching vibration appears in the 700-800 wavenumber region with medium Raman activity, representing the terminal chloro substituent of the ethyl chain [12]. This band position is consistent with primary alkyl chlorides and confirms the structural assignment of the chloroethyl group [13].

Quinoline ring deformation modes appear in the 1450-1500 wavenumber region with strong Raman activity, corresponding to ring breathing vibrations that are characteristic of the bicyclic quinoline system [9] [10]. Additional aromatic C-H bending modes manifest in the 750-850 wavenumber region with medium Raman intensity, representing out-of-plane deformation vibrations of the aromatic hydrogen atoms [11] [4].

Thermodynamic Properties

Melting Point Determination and Phase Behavior

The thermal properties of 2-(2-Chloroethyl)quinoline hydrochloride have been characterized through differential scanning calorimetry and thermogravimetric analysis, revealing a well-defined melting point range of 184-190°C [6] [7] [14]. This melting point range is consistent with similar quinoline hydrochloride derivatives and reflects the crystalline nature of the compound [15] [16].

The compound exhibits crystalline morphology, appearing as a cream to pale yellow powder under standard conditions [6] [7] [17]. X-ray diffraction analysis confirms the crystalline structure, which contributes to the compound's thermal stability and defined phase transition behavior [18]. The crystalline form represents the thermodynamically stable phase under ambient conditions [15].

Phase transition analysis reveals that the compound undergoes a single-step melting process without significant decomposition below 250°C [19] [20]. The enthalpy of fusion, determined through differential scanning calorimetry, provides insight into the crystal packing energy and intermolecular interactions within the solid state [15] [18]. The relatively high melting point indicates strong intermolecular hydrogen bonding interactions between the hydrochloride groups and quinoline nitrogen atoms [21] [15].

Thermal gravimetric analysis demonstrates that decomposition begins above 250°C, with the compound showing good thermal stability throughout its melting range [19] [20]. The thermal decomposition process involves multiple steps, beginning with dehydrochlorination reactions and progressing through quinoline ring degradation at higher temperatures [22] [23].

The phase behavior analysis indicates that the compound exists primarily in the crystalline phase at room temperature, with no significant polymorphic transitions observed in the temperature range below the melting point [15] [18]. This phase stability contributes to the compound's consistent physicochemical properties and storage characteristics [15].

Solubility Profile in Polar and Aprotic Solvent Systems

The solubility characteristics of 2-(2-Chloroethyl)quinoline hydrochloride demonstrate significant dependence on solvent polarity and hydrogen bonding capability [24] [25]. The compound exhibits high solubility in polar protic solvents, with water solubility exceeding 5% weight per volume at 25°C [6] [7]. This enhanced aqueous solubility results from the hydrochloride salt formation, which promotes favorable electrostatic interactions with water molecules [24].

In polar protic solvents such as methanol and ethanol, the compound displays high solubility due to hydrogen bonding interactions between the protonated quinoline nitrogen and the hydroxyl groups of the alcohol solvents [24] [25]. The hydrochloride functionality facilitates dissolution through ion-dipole interactions and hydrogen bonding networks [25].

Dipolar aprotic solvents, including dimethyl sulfoxide and dimethylformamide, also demonstrate excellent solubilizing capacity for the compound [24] [25]. These solvents effectively solvate the ionic hydrochloride portion while accommodating the quinoline aromatic system through dipole-induced dipole interactions [25]. The high dielectric constants of these solvents contribute to efficient charge separation and stabilization of the ionic species [24].

The compound shows moderate solubility in chlorinated solvents such as chloroform and dichloromethane [24]. This solubility pattern reflects the balance between the polar hydrochloride group and the lipophilic quinoline-chloroethyl portion of the molecule [25]. The chloroethyl substituent provides some compatibility with chlorinated solvents through similar halogen interactions [24].

Nonpolar solvents such as hexane and benzene demonstrate poor solubilization capacity for the compound, primarily due to the ionic nature of the hydrochloride salt [24] [25]. The limited solubility in nonpolar media reflects the compound's predominantly hydrophilic character resulting from salt formation [24].

Temperature-dependent solubility studies reveal increased dissolution rates at elevated temperatures across all solvent systems, consistent with typical endothermic dissolution processes [15] [18]. The temperature coefficient of solubility varies among different solvents, with polar protic solvents showing the most pronounced temperature dependence [25].

Stability Under Various Conditions

pH-Dependent Degradation Pathways

The stability of 2-(2-Chloroethyl)quinoline hydrochloride demonstrates significant pH dependence, with distinct degradation mechanisms operating under different hydrogen ion concentrations [21] [13]. Under strongly acidic conditions (pH 1-3), the compound exhibits excellent stability with estimated half-lives exceeding 30 days [13]. This stability results from the protonation equilibrium favoring the stable protonated quinoline nitrogen form, which minimizes nucleophilic attack pathways [21].

At mildly acidic pH values (4-6), the compound maintains high stability with minimal degradation observed over extended periods [13]. The degradation mechanisms under these conditions primarily involve slow hydrolysis reactions and do not significantly impact the compound's integrity under normal storage conditions [21] [13].

Neutral pH conditions (pH 7) provide optimal stability for the compound, with no significant degradation pathways operating under these conditions [13]. The compound's half-life under neutral conditions exceeds 30 days, making it suitable for formulation in neutral aqueous systems [13]. The absence of extreme pH conditions eliminates both acid-catalyzed and base-catalyzed degradation mechanisms [21].

Under basic conditions (pH 8-10), the compound shows moderately reduced stability with estimated half-lives ranging from 15-30 days [13]. The primary degradation mechanism involves deprotonation of the quinoline nitrogen, which reduces the electrophilic character of the aromatic system and can lead to rearrangement reactions [21] [13].

Strongly basic conditions (pH >11) result in significant instability with half-lives reduced to 1-7 days [13]. The predominant degradation pathway under these conditions involves nucleophilic attack on the carbon-chlorine bond of the chloroethyl substituent, leading to elimination reactions and formation of vinyl quinoline derivatives [21] [13]. Additionally, base-catalyzed hydrolysis of the chloroethyl group proceeds through S_N2 mechanisms, resulting in the formation of hydroxyethyl quinoline products [13].

Thermal Decomposition Kinetics

The thermal decomposition behavior of 2-(2-Chloroethyl)quinoline hydrochloride follows complex kinetic pathways that depend on temperature, heating rate, and atmospheric conditions [19] [22] [20]. Thermogravimetric analysis reveals that decomposition begins above 150°C, with the onset temperature varying slightly depending on heating rate and sample preparation [19] [20].

At temperatures of 25°C, the compound demonstrates excellent thermal stability with no detectable decomposition over extended periods, resulting in estimated half-lives exceeding 90 days [19] [20]. This stability makes the compound suitable for long-term storage under ambient conditions without significant degradation [20].

Moderate temperature exposure (50°C) maintains good stability with minimal thermal stress observed [19] [20]. The compound's half-life under these conditions remains above 30 days, indicating acceptable stability for processing and handling operations at moderately elevated temperatures [19].

At 100°C, the compound shows moderately reduced stability with increased molecular motion leading to enhanced degradation rates [19] [20]. The estimated half-life decreases to 7-15 days under these conditions, with the primary degradation mechanism involving dehydrochlorination reactions [23] [13].

Above 150°C, significant thermal decomposition begins with half-lives reduced to less than one day [19] [22] [20]. The decomposition process follows a multi-step mechanism beginning with elimination of hydrogen chloride from both the hydrochloride salt and the chloroethyl substituent [22] [23]. The activation energy for the initial decomposition step has been estimated to be in the range of 25-35 kilocalories per mole, consistent with C-Cl bond cleavage processes [19] [13].

The thermal decomposition kinetics follow first-order reaction kinetics for the initial degradation steps, with rate constants showing Arrhenius temperature dependence [19] [22] [20]. Higher temperatures lead to complete breakdown of the quinoline ring system, producing various volatile degradation products including hydrogen chloride, hydrogen cyanide, and aromatic fragments [22] [20].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

227.0268547 g/mol

Monoisotopic Mass

227.0268547 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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